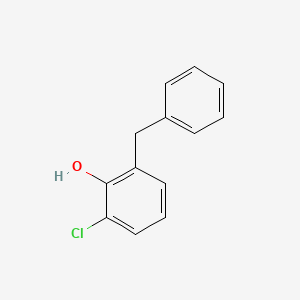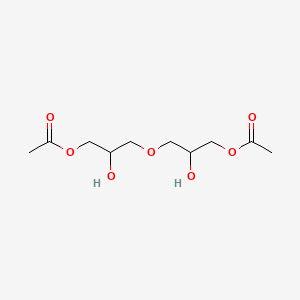
2,10-Dimethylundecan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,10-Dimethylundecan-6-one, also known as 6,10-Dimethyl-2-undecanone, is an organic compound with the molecular formula C₁₃H₂₆O. It is a ketone characterized by the presence of two methyl groups at the 2nd and 10th positions of the undecane chain. This compound is also referred to as hexahydropseudoionone or tetrahydrogeranylacetone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dimethylundecan-6-one can be achieved through various organic reactions. One common method involves the alkylation of 2-undecanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of pseudoionone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction. The resulting product is then purified through distillation .
化学反応の分析
Types of Reactions
2,10-Dimethylundecan-6-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,10-Dimethylundecan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of 2,10-Dimethylundecan-6-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
Pseudoionone: A precursor in the synthesis of 2,10-Dimethylundecan-6-one.
Geranylacetone: Another related compound with similar structural features.
Phytone: Shares a similar carbon skeleton but differs in functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
特性
CAS番号 |
84012-62-4 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC名 |
2,10-dimethylundecan-6-one |
InChI |
InChI=1S/C13H26O/c1-11(2)7-5-9-13(14)10-6-8-12(3)4/h11-12H,5-10H2,1-4H3 |
InChIキー |
GEDUSQFJZAKUOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(=O)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)










